molecular formula C14H15N3O3 B2589154 ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate CAS No. 313519-82-3

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B2589154
CAS No.: 313519-82-3
M. Wt: 273.292
InChI Key: YLZFLAXCYHWLKH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is an imidazole-based small molecule featuring a carbamoyl group at the 4-position and an ethyl ester at the 5-position of the imidazole ring. The 4-methylphenyl substituent on the carbamoyl moiety distinguishes it from simpler phenyl derivatives.

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)12-11(15-8-16-12)13(18)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZFLAXCYHWLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329768
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313519-82-3
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Reagents Product
Acidic HydrolysisReflux in HCl (6M)HCl, H₂O, heat4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Basic HydrolysisNaOH (2M), ethanol/water, refluxNaOH, H₂O, ethanolSodium salt of 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid

Key Findings :

  • Acidic hydrolysis produces the free carboxylic acid, while basic conditions yield the sodium carboxylate .

  • The carbamoyl group remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution, enabling functional group interconversion.

Reaction Type Nucleophile Conditions Reagents Product
Amide FormationAmmoniaRoom temperature, THFNH₃, triethylamine4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxamide
AlcoholysisMethanolReflux, acid catalysisMeOH, H₂SO₄Methyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Key Findings :

  • Reactions with ammonia or primary amines generate amides, retaining the carbamoyl functionality.

  • Methanolysis under acidic conditions produces methyl ester derivatives.

Reduction Reactions

Reduction of the ester group yields primary alcohols, while the imidazole ring remains intact.

Reaction Type Reducing Agent Conditions Product
Ester ReductionLiAlH₄Anhydrous THF, 0°C→RT5-(hydroxymethyl)-4-[(4-methylphenyl)carbamoyl]-1H-imidazole

Key Findings :

  • Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol without affecting the carbamoyl group.

Oxidation Reactions

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong conditions.

Reaction Type Oxidizing Agent Conditions Product
Methyl OxidationKMnO₄H₂SO₄, heat4-[(4-carboxyphenyl)carbamoyl]-1H-imidazole-5-carboxylic acid

Key Findings :

  • Oxidation with KMnO₄ converts the 4-methylphenyl group to a 4-carboxyphenyl substituent, enhancing hydrophilicity.

Carbamoyl Group Reactivity

The carbamoyl group exhibits limited reactivity under standard conditions but can degrade under extreme hydrolysis.

Reaction Type Conditions Reagents Products
Carbamoyl HydrolysisConcentrated HCl, 100°CHCl, heat1H-imidazole-5-carboxylic acid + 4-methylaniline

Key Findings :

  • Prolonged heating with concentrated HCl cleaves the carbamoyl bond, releasing 4-methylaniline and imidazole carboxylic acid.

Critical Analysis

  • Ester Reactivity : The ethyl ester group is the most reactive site, enabling versatile transformations. Its hydrolysis and substitution are pivotal for generating bioactive derivatives .

  • Stability Considerations : The carbamoyl group resists mild hydrolysis but degrades under harsh acidic conditions, limiting its utility in prolonged reactions.

  • Synthetic Utility : Oxidation of the methyl group expands applications in agrochemicals, where increased polarity improves bioavailability.

This compound’s modular reactivity positions it as a valuable intermediate in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate has demonstrated notable antimicrobial properties. Studies indicate that it exhibits efficacy against a range of bacterial strains, making it a candidate for the development of new antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

2. Anticancer Properties
Recent research highlights the compound's potential in oncology. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Caspase activation
A549 (Lung Cancer)10Cell cycle arrest

Agrochemical Applications

1. Fungicidal Activity
this compound has been investigated for its fungicidal properties. It acts by inhibiting fungal cell membrane synthesis, which is crucial for fungal growth and reproduction.

Case Study:
In agricultural trials, this compound was tested against Fusarium oxysporum, a common plant pathogen. The results indicated a 75% reduction in fungal biomass when applied at a concentration of 200 ppm, demonstrating its potential as an effective fungicide .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. Its derivatives are also being explored for enhanced bioactivity and selectivity.

Data Table: Synthetic Routes

Synthetic RouteYield (%)Key Steps
Amide formation from carboxylic acid85Coupling reaction
Cyclization to form imidazole70Heating under acidic conditions

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. Imidazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Imidazole Positions) Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate (Target) 4: (4-methylphenyl)carbamoyl; 5: ethyl ester 283.3 g/mol* Carbamoyl, ester Not explicitly reported
Ethyl 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylate 4: phenylcarbamoyl; 5: ethyl ester 269.27 g/mol Carbamoyl, ester Research use only
5-Carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) 4: carbamoyl; 5: piperonylate 277.23 g/mol Carbamoyl, dioxole ester Antitumor (IMP dehydrogenase inhibition)
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1: butyl; 2: hydroxymethoxyphenyl; 5: ethyl ester 382.45 g/mol Benzoimidazole, ester, hydroxyl Not reported
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 4: amino; 1: methyl; 5: ethyl ester 183.19 g/mol Amino, ester Not reported

*Calculated based on molecular formula C₁₄H₁₅N₃O₃.

Key Observations:
  • Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the unsubstituted phenyl analog (logP ~1.8 vs.
  • Bioisosteric Replacements: Replacing the carbamoyl group with an amino group (as in ) eliminates hydrogen-bonding capacity, which may reduce target affinity but increase metabolic stability.
  • Ring Modifications: Benzoimidazole derivatives (e.g., ) exhibit extended aromatic systems, likely altering π-π stacking interactions with biological targets compared to monocyclic imidazoles.

Physicochemical Properties

  • Solubility : The carbamoyl group enhances water solubility via hydrogen bonding, but the 4-methylphenyl moiety counteracts this by increasing hydrophobicity. This balance is critical for bioavailability.
  • Stability : Ethyl esters (common in ) are prone to hydrolysis under acidic or basic conditions, whereas amides (e.g., carbamoyl groups) are more stable.

Biological Activity

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 21190-16-9

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as antiviral agents. The mechanisms often involve the inhibition of viral replication through various pathways:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have shown efficacy in inhibiting enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .
  • Selectivity and Efficacy : In vitro studies have demonstrated that certain imidazole derivatives exhibit selective toxicity against viral cells with minimal cytotoxicity to host cells. For instance, compounds with similar structures have reported EC50 values in the micromolar range against various viruses, indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of imidazole derivatives are also noteworthy:

  • Cell Proliferation Inhibition : this compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. Studies indicate that related compounds can induce apoptosis in cancer cells through various signaling pathways .
  • Mechanism of Action : The biological activity is often attributed to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds have been shown to affect the expression of proteins involved in these processes, leading to reduced viability of cancer cells .

Study 1: Antiviral Efficacy

A study by Manvar et al. demonstrated that imidazole-based compounds significantly inhibited the replication of Hepatitis C virus (HCV) with an IC50 value as low as 6.7 μM, showcasing their potential as antiviral agents .

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Ribavirin1.3High

Study 2: Anticancer Activity

In another investigation, derivatives similar to this compound were tested against various cancer cell lines, showing promising results:

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)14.2Apoptosis induction
HeLa (Cervical Cancer)19.1Cell cycle arrest

Q & A

Q. What synthetic routes are commonly employed to synthesize ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate, and how is purity validated?

Methodological Answer:

  • Synthesis : A multi-step approach is typical. For analogous imidazole derivatives, condensation of aryl isocyanides with amine intermediates (e.g., 4-methylaniline) is a key step, followed by cyclization using reagents like sodium azide or carbodiimides . The ester group is often introduced via alkylation of the carboxylic acid precursor with ethyl halides .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, with δ 1.2–1.4 ppm (triplet, ethyl group) and aromatic proton signals in NMR being critical markers .

Q. How can researchers address solubility limitations of this compound in aqueous assay buffers?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility while minimizing cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions via ester hydrolysis or amide formation, guided by computational solubility predictions .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Control Experiments : Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinity independently of cellular assays .
  • Computational Validation : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to assess conformational stability under varying pH or ionic conditions, which may explain assay discrepancies .

Q. How can reaction fundamentals and reactor design optimize the scalability of this compound’s synthesis?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors to enhance yield in cyclization steps, minimizing side reactions (e.g., hydrolysis of the ethyl ester) .
  • Process Control : Implement in-line Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation and adjust reaction parameters dynamically .

Q. What methodologies ensure stability during long-term storage for sensitive imidazole derivatives?

Methodological Answer:

  • Storage Conditions : Store lyophilized samples at –80°C under inert gas (argon) to prevent hydrolysis or oxidation. For solutions, use stabilizers like ascorbic acid (0.1% w/v) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) paired with HPLC-MS identify degradation pathways (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

  • Cross-Validation : Repeat measurements using deuterated solvents (e.g., DMSO-d6) to rule out solvent artifacts in NMR. For MS, employ high-resolution instruments (HRMS) to distinguish isobaric impurities .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectral assignments .

Methodological Framework Table

Research AspectKey TechniquesReferences
Synthesis Condensation-cyclization, alkylation
Purity Analysis HPLC, NMR, MS
Solubility Optimization Co-solvents, derivatization
Stability Assessment Accelerated degradation studies, lyophilization
Data Reconciliation QM/MM simulations, crystallography

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